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Cat. No.: B1597971 Get Quote

An In-depth Technical Guide to the Physicochemical Characterization of (4-Aminophenyl)(2-
methylpiperidin-1-yl)methanone

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent

is critically dependent on a thorough understanding of its fundamental physicochemical

properties. These properties govern a molecule's behavior in biological systems, influencing its

absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide

provides a comprehensive framework for the detailed physicochemical characterization of (4-
Aminophenyl)(2-methylpiperidin-1-yl)methanone, a compound of interest for its potential

applications in medicinal chemistry. We delve into the core principles and provide actionable,

field-proven protocols for determining its structural integrity, purity, and key physicochemical

parameters. This document is intended for researchers, scientists, and drug development

professionals seeking to establish a robust data package for this or structurally related

compounds.

Introduction and Compound Overview
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a small molecule featuring a primary

aromatic amine, an amide linkage, and a substituted piperidine ring. This unique combination of

functional groups suggests its potential as a versatile scaffold in drug discovery. The primary

amine can act as a key hydrogen bond donor or a site for further chemical modification, while
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the amide provides structural rigidity and the lipophilic 2-methylpiperidine moiety can influence

cell permeability and metabolic stability.

A comprehensive physicochemical profile is the bedrock upon which all subsequent preclinical

and clinical development is built. It informs formulation strategies, aids in the interpretation of

biological data, and is a critical component of any regulatory submission. This guide outlines

the logical workflow and experimental methodologies required to build such a profile.

Chemical Identity:

IUPAC Name: (4-aminophenyl)(2-methylpiperidin-1-yl)methanone

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.30 g/mol

CAS Number: While a specific CAS number for the 2-methyl isomer is not readily available in

public databases, the related compound (4-amino-phenyl)-piperidin-1-yl-methanone is

registered under CAS 42837-37-6. Extreme care must be taken to ensure the identity of the

specific isomer under investigation.

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

Analytical Workflow for Physicochemical
Characterization
A logical and efficient workflow is essential for the comprehensive characterization of a new

chemical entity. The following diagram illustrates the interdependent nature of these analyses,

starting from initial structural confirmation to detailed property evaluation.
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Caption: Integrated workflow for physicochemical characterization.

Core Physicochemical Properties: Data Summary
The following table summarizes the essential physicochemical properties for (4-Aminophenyl)
(2-methylpiperidin-1-yl)methanone. Where experimental data is unavailable, this table

serves as a template for data acquisition.
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Property Method
Expected
Value/Result

Significance in
Drug Development

Melting Point (°C)

Differential Scanning

Calorimetry (DSC) or

Capillary Method

To be determined

experimentally.

Expected to be a

crystalline solid with a

sharp melting point.

Indicator of purity;

influences dissolution

rate and stability.[1]

Aqueous Solubility
pH-Metric Titration /

Shake-Flask Method

Expected to be low in

neutral pH, increasing

in acidic conditions

due to protonation of

the amine groups.

Crucial for absorption

and bioavailability;

guides formulation

development.[2][3]

pKa

Potentiometric

Titration or HPLC-

based methods

Two pKa values

expected: one for the

aromatic amine

(approx. 4-5) and one

for the piperidine

nitrogen (approx. 9-

11).

Governs the ionization

state at physiological

pH, impacting

solubility, permeability,

and receptor binding.

[4][5]

LogP (Octanol/Water)

Shake-Flask Method

or Reverse-Phase

HPLC

To be determined.

Expected to be

moderately lipophilic.

Predicts membrane

permeability and

potential for non-

specific binding.[6]

Methodologies for Structural & Purity Analysis
Structural Confirmation via Spectroscopy
Expertise & Rationale: Before measuring any physical properties, it is imperative to confirm that

the chemical structure of the synthesized material is correct. A combination of Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural

elucidation. Infrared (IR) spectroscopy serves as a rapid, complementary technique to verify

the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the number and connectivity of protons. Expected signals include

distinct aromatic protons (doublets in the 6.5-7.5 ppm region), a broad singlet for the NH₂

protons (3-5 ppm), and a complex set of aliphatic signals for the 2-methylpiperidine ring.[7]

[8][9][10] The protons adjacent to the nitrogen will be shifted downfield.[7]

¹³C NMR: Will show the number of unique carbon environments. Key signals include the

carbonyl carbon (amide, ~170 ppm), aromatic carbons, and the aliphatic carbons of the

piperidine ring, which are sensitive to the conformation and substitution.[11][12][13][14]

Mass Spectrometry (MS):

Rationale: MS is used to determine the molecular weight with high accuracy, confirming

the elemental composition.[15][16][17][18] High-resolution mass spectrometry (HRMS)

can confirm the molecular formula to within 5 ppm.[17]

Expected Result: An electrospray ionization (ESI) source in positive ion mode should

readily show the protonated molecule [M+H]⁺ at m/z 219.31. Tandem MS (MS/MS)

experiments can be performed to analyze fragmentation patterns, providing further

structural confirmation.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Rationale: Provides a quick fingerprint of the molecule by identifying characteristic

vibrations of functional groups.

Expected Peaks:

N-H Stretch (Amine): Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary

aromatic amine.[19]

C=O Stretch (Amide): A strong, sharp absorption around 1630-1680 cm⁻¹.[20][21][22]

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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Purity Determination via High-Performance Liquid
Chromatography (HPLC)
Trustworthiness Rationale: Purity is a critical parameter as even small amounts of impurities

can significantly alter physicochemical measurements (e.g., melting point depression) and

biological activity.[1] A well-developed HPLC method provides a reliable and quantitative

measure of purity.

Detailed Experimental Protocol: HPLC Purity Assessment

Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g.,

4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of

Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to a working concentration of

approximately 0.1 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a

UV scan).

Gradient Elution:

0-2 min: 5% B
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2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-22 min: 5% B (re-equilibration)

Data Analysis: Integrate the area of all peaks detected. Calculate the purity as the

percentage of the main peak area relative to the total area of all peaks.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Methodologies for Core Physicochemical Properties
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental thermal property. A sharp melting

range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[23][24]

Differential Scanning Calorimetry (DSC) is the preferred method as it provides more

information than a simple capillary apparatus, including the enthalpy of fusion.

Detailed Experimental Protocol: DSC Analysis

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum

DSC pan. Crimp the pan with a lid.

Thermal Program:

Equilibrate at 25 °C.

Ramp the temperature from 25 °C to a temperature well above the expected melting point

(e.g., 250 °C) at a rate of 10 °C/min.

Use an inert nitrogen purge gas (50 mL/min).
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Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting event. The peak of the endotherm corresponds to the complete melting of the

sample.

Aqueous Solubility
Expertise & Rationale: Solubility is a cornerstone of drug development. For an ionizable

compound like (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, solubility is highly

dependent on pH. Therefore, it must be measured across a physiologically relevant pH range.

The shake-flask method, though time-consuming, remains the gold standard for determining

equilibrium solubility.[3]

Detailed Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)

Materials: A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0), HPLC vials, shaker/incubator.

Procedure:

Add an excess amount of the solid compound to vials containing each buffer (ensure solid

is visible).

Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation

for a period sufficient to reach equilibrium (typically 24-48 hours).

After incubation, allow the samples to settle.

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm

syringe filter to remove any undissolved solid.

Dilute the filtered supernatant with the mobile phase and quantify the concentration using

a pre-validated HPLC method (as described in section 4.2) against a standard curve.

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Dissociation Constant (pKa)
Expertise & Rationale: The pKa values dictate the charge state of the molecule at a given pH.

The presence of two basic nitrogens (aromatic and piperidine) means two pKa values must be
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determined. For compounds with poor water solubility, traditional potentiometric titration can be

challenging. An HPLC-based method, which relies on the differential retention of ionized and

non-ionized species, is an excellent alternative.[4][25][26]

Detailed Experimental Protocol: pKa Determination by HPLC

Principle: The retention time of an ionizable compound on a reverse-phase column changes

as a function of the mobile phase pH. A plot of retention time vs. pH yields a sigmoidal curve,

and the inflection point corresponds to the pKa.[25]

Procedure:

Prepare a series of mobile phase buffers with finely spaced pH values spanning the

expected pKa ranges (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments).

For each pH, perform an isocratic HPLC run using a fixed percentage of organic modifier

(e.g., 40% Acetonitrile).

Inject the sample and record the retention time at each mobile phase pH.

Data Analysis: Plot the retention time (or capacity factor, k') against pH. Fit the data to a

sigmoidal curve. The pH at the inflection point of the curve is the pKa. Two inflection points

are expected for this molecule.

Lipophilicity (LogP)
Expertise & Rationale: The octanol-water partition coefficient (LogP) is the standard measure of

lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.[6] The

shake-flask method is the definitive technique.[6]

Detailed Experimental Protocol: LogP Determination (Shake-Flask Method)

Materials: n-Octanol (HPLC grade), water (HPLC grade), separatory funnels or vials.

Pre-equilibration: Vigorously mix equal volumes of n-octanol and water for 24 hours to

ensure mutual saturation. Allow the phases to separate completely.

Procedure:
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Prepare a stock solution of the compound in the aqueous phase.

Add a known volume of the stock solution to a known volume of the octanol phase in a vial

(e.g., 2 mL of each).

Agitate the mixture vigorously for 1-2 hours to allow for partitioning.[27]

Centrifuge the vials to ensure complete phase separation.

Carefully sample both the aqueous and octanol layers.

Determine the concentration of the compound in each phase using a validated HPLC

method.

Calculation:

Partition Coefficient (P) = [Concentration in Octanol] / [Concentration in Water]

LogP = log₁₀(P)

Thermal Stability Analysis
Expertise & Rationale: Understanding a compound's thermal stability is crucial for handling,

storage, and formulation (e.g., during processes like milling or spray drying).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are

complementary techniques used for this purpose.[28][29] TGA measures changes in mass as a

function of temperature, while DSC measures heat flow.[29][30]

Thermogravimetric Analysis (TGA):

Purpose: To determine the temperature at which the compound begins to decompose. It

can also quantify the presence of residual solvents or water.[28]

Procedure: A small sample is heated on a sensitive microbalance in a furnace under a

controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of

temperature.
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Expected Result: A stable compound will show a flat baseline until the onset of

decomposition, at which point a sharp drop in mass will be observed.

Differential Scanning Calorimetry (DSC):

Purpose: In addition to melting point, DSC can detect other thermal events such as glass

transitions (for amorphous material), crystallization, and solid-state phase transitions

(polymorphism).[28][31] This information is vital for identifying the most stable solid form of

the drug.

Procedure: As described in section 5.1. Heat-cool-heat cycles can be employed to

investigate amorphous content and polymorphic transitions.

Conclusion
The comprehensive physicochemical characterization of (4-Aminophenyl)(2-methylpiperidin-
1-yl)methanone, as outlined in this guide, is a non-negotiable step in its evaluation as a

potential drug candidate. By systematically applying the described spectroscopic,

chromatographic, and thermal analysis techniques, researchers can build a robust data

package that confirms the molecule's identity and purity and defines its core properties of

solubility, pKa, lipophilicity, and stability. This foundational knowledge is indispensable for

making informed decisions throughout the drug development pipeline, ultimately increasing the

probability of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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